molecular formula C12H13BClNO3 B1521833 (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride CAS No. 957063-10-4

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

Cat. No.: B1521833
CAS No.: 957063-10-4
M. Wt: 265.5 g/mol
InChI Key: LVNXWQSPCZYCTM-UHFFFAOYSA-N
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Description

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C12H13BClNO3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds .

Pharmacokinetics

It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications . The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction .

Biological Activity

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This property allows them to act as enzyme inhibitors and modulators of various biochemical pathways. The specific mechanisms by which this compound exerts its biological effects include:

  • Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .
  • Antibacterial Activity : Boronic acids have demonstrated the ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .
  • Antiviral Properties : Certain boronic acid derivatives have shown promise in inhibiting viral replication, particularly in HIV, by interfering with viral proteases .

Biological Activity Summary Table

The table below summarizes key biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AnticancerProteasome inhibition leading to cell cycle arrest
AntibacterialInhibition of β-lactamases
AntiviralInhibition of viral proteases
Enzyme modulationReversible binding with nucleophilic residues

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

  • Anticancer Efficacy :
    • A study examined the effects of a related boronic acid on multiple myeloma cells, demonstrating significant growth inhibition and apoptosis induction through proteasome pathway disruption. The compound showed an IC50 value comparable to that of bortezomib, indicating its potential as an effective anticancer agent .
  • Antibacterial Applications :
    • Research highlighted the efficacy of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamase enzymes. Compounds similar to this compound were tested against resistant strains of Pseudomonas aeruginosa, showing promising results in restoring antibiotic effectiveness .
  • Antiviral Activity :
    • A study focused on the antiviral properties of boronic acid derivatives against HIV. The findings suggested that these compounds could inhibit viral replication by targeting proteases essential for viral maturation, with IC50 values indicating potent activity .

Properties

IUPAC Name

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNXWQSPCZYCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657307
Record name [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-10-4
Record name [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.